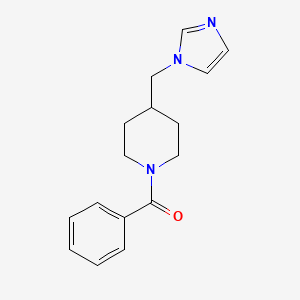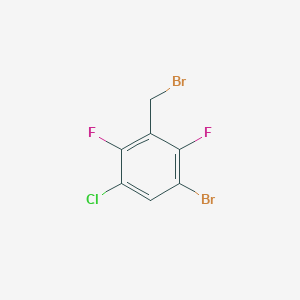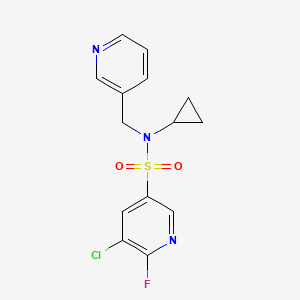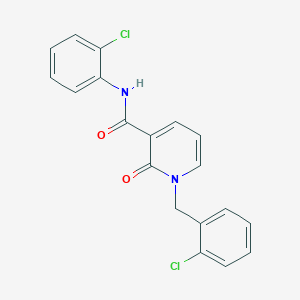![molecular formula C13H14Cl2N4O B2467523 6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898650-51-6](/img/structure/B2467523.png)
6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one, also known as TBA, is a chemical compound that has been widely used in scientific research. It belongs to the group of triazine herbicides, which are commonly used to control weeds in agriculture. TBA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Synthetic Chemistry Applications
A significant portion of the research on 6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one focuses on synthetic methodologies and the creation of derivatives for various applications. For instance, one study developed a one-pot synthesis protocol for triazines, which are structurally related to this compound, highlighting their potential in affecting cell differentiation due to their cardiogenetic activity. This method emphasizes swift functionalization of the triazine core, showcasing the compound's versatility in synthetic chemistry applications (Linder, Schnürch, & Mihovilovic, 2018).
Biological Activities
Several studies have explored the biological activities of triazinone derivatives, including their larvicidal and antimicrobial properties. For example, novel derivatives of 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones demonstrated significant growth inhibition against bacterial and fungal pathogens, as well as mosquito larvicidal activity, highlighting their potential in addressing public health concerns related to infectious diseases and mosquito-borne illnesses (Kumara et al., 2015).
Environmental Applications
Research on this compound and its derivatives also extends to environmental science, particularly in the context of antifouling applications. A method was developed for the determination of antifouling booster biocides, including compounds structurally related to this compound, in marine sediments. This research is crucial for monitoring and managing the environmental impact of antifouling agents used in marine coatings (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
properties
IUPAC Name |
6-tert-butyl-3-(3,5-dichloroanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-13(2,3)10-11(20)17-12(19-18-10)16-9-5-7(14)4-8(15)6-9/h4-6H,1-3H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQMKORISFXVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2467455.png)
![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
![2-Methyl-1-[1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2467457.png)

![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)
